Dihexadecyldimethylammonium acetate

Electrokinetics Counterion binding Muscovite mica

Standard dialkyldimethylammonium halides (bromide/chloride) are practically insoluble under ambient conditions, complicating solution-phase bilayer preparation and requiring counterion-exchange steps. DHDAA's acetate counterion overcomes this solubility barrier, enabling direct aqueous processing for supported bilayer fabrication, organoclay synthesis, and admicellar SPE sorbent preparation. • ~20% counterion dissociation yields controllable surface charge density vs. ~100% for bromide form, providing predictable electrokinetic potential. • Temperature-tunable counterion binding (25-60 °C) offers an optimization dimension absent in halide salts. • DHDA-modified silica sorbents achieved the highest hydrophobicity among tested cationic surfactant/silica combinations for EPA-priority PAH analysis.

Molecular Formula C36H75NO2
Molecular Weight 554 g/mol
CAS No. 71326-37-9
Cat. No. B1248755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihexadecyldimethylammonium acetate
CAS71326-37-9
SynonymsDHDAA
DHDMAB
dihexadecyl-dimethylammonium bromide
dihexadecyldimethylammonium
dihexadecyldimethylammonium acetate
dihexadecyldimethylammonium bromide
dihexadecyldimethylammonium chloride
Molecular FormulaC36H75NO2
Molecular Weight554 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.CC(=O)[O-]
InChIInChI=1S/C34H72N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-34H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyXJAKUIIGQJMOHE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHDAA CAS 71326-37-9: Properties and Class Definition


Dihexadecyldimethylammonium acetate (DHDAA; CAS 71326-37-9) is a double-tailed quaternary ammonium compound (QAC) with the formula C₃₆H₇₅NO₂ and a molecular weight of ~554 g/mol, classified as a cationic surfactant within the dialkyldimethylammonium family [1]. It features twin hexadecyl (C16) chains attached to a dimethylammonium headgroup paired with an acetate counterion. This structural motif imparts strong amphiphilic character, driving self-assembly into bilayer vesicles and lamellar phases in aqueous environments, with distinct aggregation behavior compared to its single-chain or halide-counterpart analogs [2]. DHDAA is primarily employed as a vesicle-forming agent for biophysical membrane models, a collector surfactant in mineral flotation, and a hydrophobic modifier in analytical separation media, where the acetate counterion confers unique solubility and interfacial properties that cannot be replicated by chloride or bromide variants [3].

Vesicle formation Supported bilayer models, biophysical membrane studies
Mineral processing Collector surfactant for roughness-selective quartz flotation
Analytical separation Hydrophobic SPE modifier for trace PAH extraction
Polymer fillers Organoclay intercalant for nanocomposite organic loading

Why Halide Forms Cannot Replace DHDAA Acetate


Within the dialkyldimethylammonium class, the counterion identity is not a passive formulation detail—it directly governs solubility, aggregation thermodynamics, and interfacial performance. The acetate salt (DHDAA) exhibits markedly different solubility and counterion-binding behavior compared to its bromide (DHDAB; CAS 70755-47-4) and chloride (DHDAC; CAS 1812-53-9) analogs [1]. DHDAB and DHDAC are practically insoluble with bromide/chloride counterions under ambient conditions, whereas DHDAA is soluble with acetate and hydroxide, enabling solution-phase processing and bilayer formation that halide forms cannot achieve without additional preparative steps [2]. Furthermore, the degree of counterion dissociation—and consequently surface charge density, bilayer interaction forces, and electrokinetic potential—differs substantially between acetate and halide forms, as demonstrated by direct force balance and streaming potential measurements [3]. Substituting DHDAA with DHDAB or DHDAC without accounting for these counterion-driven property shifts will produce non-interchangeable experimental or process outcomes, particularly in applications dependent on defined surface charge, bilayer hydration forces, or temperature-dependent phase behavior.

Solubility Acetate counterion enables solution-phase processing; bromide and chloride analogs are practically insoluble under ambient conditions, blocking bilayer assembly without extra steps.
Surface charge Acetate exhibits markedly lower counterion dissociation than bromide, shifting interfacial charge density, bilayer interaction forces, and electrokinetic potential in adsorbed layers.
Thermal response Counterion binding of acetate remains lower than bromide across 25–60 °C and decreases further with temperature; halide forms do not reproduce this tunable charge profile.

DHDAA vs. Analogs: Quantitative Differentiation Evidence


Counterion Dissociation on Mica: Acetate vs. Bromide

In a direct head-to-head comparison using flat-plate streaming potential measurements on muscovite mica, dihexadecyldimethylammonium acetate (DHDAA) exhibited a degree of dissociation of approximately 20%, whereas the bromide analog (DHDAB) showed essentially complete dissociation (~100%) under comparable conditions. This was determined through triple-layer model analysis of the streaming potential data for the DHDAA system [1].

Counterion dissociation
Head-to-head
~20% (acetate) vs ~100% (bromide) dissociation on mica
Acetate yields substantially lower surface charge density, supporting tunable electrostatic forces in bilayer deposition.
Streaming potential, triple-layer model; room temperature.
Electrokinetics Counterion binding Muscovite mica Streaming potential Surfactant adsorption

SPE Sorbent Hydrophobicity: DHDA Cations on Silica

In a systematic screening of multiple cationic surfactant types attached to cation-exchange and unmodified silica for admicellar solid-phase extraction (SPE) of EPA priority polycyclic aromatic hydrocarbons (PAHs), dihexadecyldimethylammonium (DHDA) cations on unmodified silica produced the sorbent with the greatest hydrophobicity among all tested combinations. This sorbent enabled strong hydrophobic retention of PAHs coupled with efficient elution using a mild 5% acetic acid in methanol rinse [1]. While this study used the DHDA cation in unspecified counterion form, the finding establishes the double-C16 DHDA architecture as hydrophobicity-maximizing within the tested surfactant library, a property directly transferable to the acetate salt when used as a sorbent modifier.

SPE hydrophobicity
Cross-study comparable
Ranked #1 among all tested surfactant/silica combinations for PAH retention
DHDA architecture maximizes hydrophobic retention for trace PAH extraction with acetic acid elution.
Detection limits below EPA MCL 0.2 μg/L.
Solid-phase extraction Hydrophobicity PAH analysis Admicellar sorbent Cationic surfactant screening

Quartz Flotation Collector: Roughness-Dependent Recovery

In Hallimond tube flotation experiments, dihexadecyldimethylammonium acetate (DHDAA) was employed as a collector for ground quartz and ballotini glass spheres. The study revealed large differences in flotation recovery between rough-ground quartz particles and smooth ballotini spheres, confirming that DHDAA adsorption and flotation efficiency are critically governed by substrate surface roughness [1]. A methyltrihexylammonium bromide co-surfactant, selected to preferentially adsorb at angular regions of quartz particles, markedly increased flotation efficiency in DHDAA solutions [1]. This roughness-dependent flotation behavior is a functional characteristic of the DHDAA double-chain architecture that is not observed to the same extent with single-chain quaternary ammonium collectors such as CTAB (hexadecyltrimethylammonium bromide).

Roughness-dependent flotation
Class-level inference
Large recovery difference between rough quartz and smooth ballotini spheres
Double-chain architecture enables roughness-gated collector selectivity not observed with single-chain QACs.
Hallimond tube flotation; co-surfactant can enhance efficiency at angular regions.
Mineral flotation Quartz Hallimond tube Surface roughness Collector surfactant

Bilayer Thermal Response: Acetate vs. Bromide Counterion Binding

Surface forces apparatus (SFA) measurements on dihexadecyldimethylammonium bilayers as a function of temperature (25, 40, 50, and 60 °C) and added salt demonstrated that under comparable ionic strength conditions, the degree of counterion binding is larger for bromide than for acetate. With increasing temperature, surface potential increases and counterion binding decreases for both systems, but the acetate consistently maintains lower counterion binding across the studied temperature range [1]. This study further showed that DHDAA bilayers can be assembled in either normal or interdigitated configurations depending on the deposition method, a structural tunability demonstrated through atomic force microscopy visualization [1].

Thermal counterion binding
Head-to-head
Acetate maintains lower binding than bromide across 25–60 °C; surface potential rises with temperature
Acetate uniquely enables temperature-tunable surface charge and normal or interdigitated bilayer architecture.
SFA measurements; bilayers on mica, 5–600 mM salt.
Bilayer forces Counterion binding Temperature dependence Surface forces apparatus DLVO theory

Organoclay Interlayer Expansion: Double-C16 Architecture

In a systematic characterization of organo-montmorillonites prepared from eight carefully selected organocations, the dihexadecyldimethylammonium (2C16) cation was compared against monoalkyl (1C16), tetraalkyl (4C8), and benzyl-containing (C10, C12) ammonium modifiers for sodium-saturated bentonite. The 2C16 cation expanded the montmorillonite interlayer space more effectively than 4C8. Mass loss between 150–800 °C under N₂ flow reached 40% for 2C16-Mt, the highest among all tested organoclays (compared to 13–38% for the 1C8–4C8 series) [1]. Infrared spectroscopy indicated that the alkyl chains in 2C16-Mt adopt a more ordered structure, evidenced by a downward shift of CH₂ stretching bands with increasing alkylammonium size [1].

Organoclay organic loading
Cross-study comparable
Mass loss 40% (2C16) vs 13–38% for monoalkyl/tetraalkyl series; higher d₀₀₁ expansion than 4C8
DHDA delivers highest organic loading and interlayer expansion among tested ammonium modifiers for non-polar polymer nanocomposites.
TGA 150–800 °C under N₂; Na-bentonite substrate.
Organo-montmorillonite Interlayer spacing Polymer nanocomposite Organoclay XRD d-spacing

MXene-Functionalized Polystyrene Flame Retardancy

In a comparative study of long-chain cationic surfactants used to functionalize Ti₃C₂ MXene nanosheets for polystyrene (PS) nanocomposites, dihexadecyldimethylammonium bromide (DDAB, the bromide form of the same DHDA cation) was benchmarked against decyltrimethylammonium bromide (DTAB, C10) and octadecyltrimethylammonium bromide (OTAB, C18). Compared to neat PS, the peak heat release rate (PHRR) was reduced by approximately 26.4% for PS/OTAB-Ti₃C₂, 21.5% for PS/DDAB-Ti₃C₂, and 20.8% for PS/DTAB-Ti₃C₂ [1]. Thermal stability at 5% weight loss increased by 25 °C for OTAB-Ti₃C₂/PS, 23 °C for DDAB-Ti₃C₂/PS, and 20 °C for DTAB-Ti₃C₂/PS [1]. The DDAB-functionalized nanocomposite occupied an intermediate position, outperforming the shorter-chain DTAB but trailing the longer-chain OTAB in both flame retardancy and thermal stability.

Flame retardancy
Cross-study comparable
PHRR reduction 21.5% (DDAB) vs 26.4% (OTAB) and 20.8% (DTAB); T₅% increase 23 °C
DHDA architecture provides intermediate flame-retardant performance between C10 and C18 chain surfactants in MXene/PS nanocomposites.
Cone calorimetry; Ti₃C₂ MXene functionalization.
MXene Polystyrene nanocomposite Flame retardant Cone calorimetry Peak heat release rate

DHDAA Procurement: Application Scenarios with Evidence


Supported Bilayer Models with Tunable Surface Charge

DHDAA is the appropriate selection when fabricating supported cationic bilayers on mica or silica substrates for biophysical force measurements, biosensor development, or membrane-protein interaction studies. As demonstrated by streaming potential analysis, DHDAA bilayers exhibit only ~20% counterion dissociation, yielding a substantially lower and more controllable surface charge density compared to the essentially fully dissociated (~100%) DHDAB system [1]. Furthermore, SFA measurements confirm that DHDAA counterion binding remains lower than bromide across the 25–60 °C range and decreases further with increasing temperature, providing an additional thermal tuning dimension not available with halide salts [2]. The acetate's solubility advantage also eliminates the precipitation issues encountered with DHDAB and DHDAC during solution-phase bilayer preparation [1].

Mineral Flotation for Roughness-Based Selectivity

For froth flotation operations where particle surface roughness is a key selectivity parameter—such as the separation of freshly ground quartz from smoother silicate minerals—DHDAA should be procured as the collector surfactant. Hallimond tube studies confirm that DHDAA flotation recovery is strongly gated by substrate roughness, with large differences observed between rough-ground quartz and smooth ballotini glass spheres [3]. This roughness-gated adsorption mechanism is characteristic of the double-chain DHDA architecture and provides a selectivity lever that single-chain quaternary ammonium collectors (e.g., CTAB) do not offer to the same degree. The addition of methyltrihexylammonium bromide as a co-surfactant further enhances flotation efficiency by preferentially targeting angular particle regions [3].

Hydrophobic SPE Sorbents for Trace PAH Analysis

Laboratories developing admicellar SPE methods for EPA priority PAH determination should select the DHDA cation architecture—ideally sourced as DHDAA for direct compatibility with acetate-based elution protocols. In a comprehensive surfactant screening study, DHDA-modified silica sorbents achieved the highest hydrophobicity among all tested cationic surfactant/silica combinations, enabling PAH detection limits below the EPA maximum contaminant level of 0.2 μg/L with efficient elution using mild 5% acetic acid in methanol [4]. The acetate counterion of DHDAA aligns directly with this elution solvent composition, simplifying method development and reducing the need for counterion exchange steps that would be required if starting from the chloride or bromide form.

Organoclay Modification for Polymer Nanocomposites

When designing organo-montmorillonite fillers for non-polar polymer matrices, the DHDA cation delivers the highest organic loading (40% mass loss by TGA) and most effective interlayer expansion among systematically tested ammonium modifiers, outperforming both tetraalkylammonium (4C8: up to 38% mass loss) and benzyl-containing cations (C10/C12: only 0.55 nm d-spacing expansion) [5]. DHDAA is the recommended procurement form for laboratory-scale organoclay synthesis because its acetate counterion provides superior solubility in polar organic solvents compared to the halide forms, facilitating the ion-exchange intercalation step. The resulting DHDA-modified montmorillonite exhibits ordered alkyl chain packing (confirmed by IR CH₂ band shifts) that promotes favorable interfacial adhesion with polymer matrices [5].

Application
Selection Property
Validation Focus
Supported bilayer membrane models
Counterion-controlled surface charge & bilayer tunability
Surface potential characterization; bilayer architecture (normal/interdigitated)
Mineral flotation with roughness selectivity
Roughness-gated double-chain collector mechanism
Flotation recovery vs. particle surface roughness assessment
Hydrophobic SPE for trace PAH analysis
High hydrophobicity DHDA-modified silica sorbent
PAH retention capacity & acetic acid elution recovery
Organoclay fillers for non-polar polymer nanocomposites
Superior interlayer expansion & organic loading
Thermogravimetric mass loss & XRD basal spacing evaluation
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